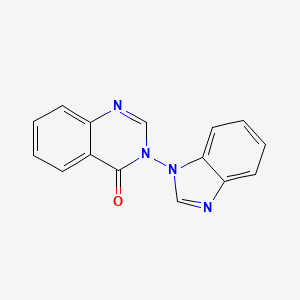

3-(1H-Benzimidazol-1-yl)quinazolin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

89353-53-7 |

|---|---|

Molecular Formula |

C15H10N4O |

Molecular Weight |

262.27 g/mol |

IUPAC Name |

3-(benzimidazol-1-yl)quinazolin-4-one |

InChI |

InChI=1S/C15H10N4O/c20-15-11-5-1-2-6-12(11)16-10-19(15)18-9-17-13-7-3-4-8-14(13)18/h1-10H |

InChI Key |

UGQAZKMCOSGGDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)N3C=NC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzimidazole with anthranilic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for 3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Synthetic Strategies for Quinazolinones

The synthesis of quinazolinones typically involves cyclocondensation or cross-coupling reactions. Below are key methods relevant to the target compound:

Copper-Catalyzed Imidoylative Cross-Coupling

A copper-catalyzed reaction between 2-isocyanobenzoates and amines under basic conditions (e.g., Et₃N) can form quinazolinones. For example:

-

General Procedure :

| Compound | Substituent | Yield | Key Steps |

|---|---|---|---|

| 4c | 2-(1H-indol-3-yl)ethyl | 77% | Cu-catalyzed coupling with tryptamine |

| 4d | 4-Methoxybenzyl | 75% | Column chromatography purification |

Base-Promoted SNAr Reaction

A transition-metal-free method using Cs₂CO₃ or KOH in DMSO enables annulation of ortho-fluorobenzamides with amides:

| Base | Yield | Reaction Conditions |

|---|---|---|

| Cs₂CO₃ | 70% | 135°C, 24 h |

| KOH | 10% | 135°C, 24 h |

Coupling of Benzimidazole with Quinazolinone Precursors

-

Method : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) using benzimidazolyl halides.

-

Example : Analogous coupling of chloroquinolin-3-yl groups to quinazolinones .

Cyclocondensation via SNAr Mechanism

-

Precursors : Ortho-fluorobenzamides and benzimidazolyl amides.

Role of Bases

-

Cs₂CO₃ : More effective than KOH in SNAr reactions, enabling higher yields .

-

Et₃N : Facilitates imidoylative coupling in copper-catalyzed systems .

Solvent Effects

Challenges and Considerations

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3-(1H-Benzimidazol-1-yl)quinazolin-4(3H)-one is its anticancer properties . Various studies have demonstrated its potential as an antiproliferative agent against multiple cancer cell lines.

Case Studies

A study evaluated a series of quinazolin-4(3H)-one derivatives for their cytotoxicity against human breast adenocarcinoma (MCF-7) cells. The results indicated that certain derivatives exhibited significant inhibitory activity against cyclin-dependent kinases (CDK2), HER2, and VEGFR2, suggesting their potential as targeted therapies for breast cancer .

Antimicrobial Properties

In addition to its anticancer applications, this compound has shown promising antimicrobial activity .

Antibacterial and Antifungal Effects

Research indicates that derivatives of this compound possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, certain benzimidazole derivatives have been reported to outperform standard antibiotics like cefadroxil . Moreover, studies have highlighted their antifungal efficacy, particularly against strains such as Aspergillus niger .

Data Summary

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | MRSA, E. coli | |

| Derivatives | Antifungal | A. niger |

Neuroprotective Effects

Emerging evidence suggests that this compound may also have neuroprotective properties , particularly in the context of neurodegenerative diseases complicated by depression.

Mechanism and Evaluation

A study synthesized a series of compounds based on this structure and evaluated their inhibitory potency against monoamine oxidase (MAO) enzymes. Certain derivatives demonstrated excellent activity in reducing immobility time in forced swim tests, indicating potential antidepressant effects . This highlights the compound's versatility beyond traditional anticancer applications.

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound might also interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells. Key molecular targets could include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Structural and Functional Analogues

Quinazolin-4(3H)-one derivatives exhibit diverse biological activities depending on substituents at positions 2, 3, or 5. Below is a comparative analysis of key analogs:

Table 1: Key Quinazolin-4(3H)-one Derivatives and Their Activities

Activity-Specific Comparisons

Antihypertensive Activity

- Chlorophenyl-Isoxazolyl Derivatives (Compounds 23, 24) : These compounds (e.g., 7-chloro-3-(4-(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)phenyl)quinazolin-4(3H)-one) showed potent α1-adrenergic receptor antagonism, reducing blood pressure in rat models without affecting heart rate .

Antiulcer Activity

- Benzimidazole-Sulfinyl Derivatives : 2-[{1H-Benzo(d)imidazol-2-ylsulfinyl}methyl]quinazolin-4(3H)-ones demonstrated significant antiulcer effects, likely via H+/K+ ATPase inhibition akin to omeprazole .

- Docking studies suggest benzimidazole-containing derivatives interact favorably with proton pump targets .

Analgesic and Anti-Inflammatory Activity

- Pyridyl Derivatives (AS2, AS3) : Compounds like 3-(2-pyridyl)-2-substituted-quinazolin-4(3H)-ones showed moderate to strong activity, with AS3 matching diclofenac sodium in anti-inflammatory efficacy .

- Target Compound: The benzimidazole moiety may enhance COX-2 selectivity, reducing ulcerogenic side effects compared to non-selective NSAIDs.

Anticancer Activity

- Triazolylmethyl Derivatives : 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]quinazolin-4(3H)-one exhibited cytotoxicity, possibly via DNA intercalation or topoisomerase inhibition .

Antimicrobial and Anthelmintic Activity

- 3-(Substituted)-2-Phenyl Derivatives : Microwave-synthesized analogs showed antibacterial and anthelmintic activity, with substituents like halogens enhancing efficacy .

- Target Compound : The electron-rich benzimidazole ring may improve antimicrobial activity through membrane disruption or enzyme inhibition.

Structural Insights and SAR

- Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Enhance receptor binding (e.g., α1-adrenergic) and metabolic stability . Sulfinyl Groups: Critical for antiulcer activity via proton pump inhibition .

Future Research :

- Synthesis and in vitro/in vivo profiling for direct activity validation.

- Docking studies against α1-adrenergic receptors, H+/K+ ATPase, and cancer targets.

- Optimization of substituents to enhance selectivity and reduce off-target effects.

Biological Activity

3-(1H-Benzimidazol-1-yl)quinazolin-4(3H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential as an anticancer agent, enzyme inhibitor, and its overall pharmacological profile based on various studies.

Chemical Structure and Properties

The compound features a quinazolinone core fused with a benzimidazole ring, which is known for enhancing biological activity through increased lipophilicity and improved binding to biological targets. The molecular formula is CHNO, and it possesses a molecular weight of 238.25 g/mol.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with cellular pathways:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various tyrosine kinases, including CDK2 (Cyclin-dependent kinase 2), HER2 (Human epidermal growth factor receptor 2), and EGFR (Epidermal growth factor receptor). In vitro studies indicate that it binds to the active sites of these enzymes, blocking their activity and thereby interrupting cancer cell proliferation .

- Apoptosis Induction : It may also trigger apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death, leading to enhanced cytotoxic effects .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound derivatives against various cancer cell lines:

| Cell Line | Compound | IC (µM) | Reference |

|---|---|---|---|

| MCF-7 | This compound | 3.79 ± 0.96 | |

| A2780 | This compound | 0.20 ± 0.02 | |

| PC3 | A3 | 10 |

These results indicate that the compound exhibits significant cytotoxicity, particularly against breast adenocarcinoma and ovarian carcinoma cell lines, outperforming established drugs like lapatinib.

Enzyme Inhibition Studies

The compound's effectiveness as an enzyme inhibitor has been documented in various studies:

These findings highlight the compound's potential as a therapeutic agent targeting critical pathways in cancer progression.

Case Studies

Case Study: Antiproliferative Activity

A study focused on the antiproliferative effects of quinazolinone derivatives demonstrated that compounds related to this compound showed considerable efficacy against non-small cell lung cancer (NSCLC) cell lines, including both EGFR-TKI-sensitive and resistant strains . This suggests that modifications to the quinazolinone structure can enhance activity against resistant cancer phenotypes.

Case Study: Inhibitory Effects on Kinases

Another investigation assessed the inhibitory effects of various quinazolinone derivatives on kinases such as CDK2 and HER2. The results indicated that compounds with specific substitutions exhibited IC values comparable to known inhibitors, supporting their potential use in targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for 3-(1H-benzimidazol-1-yl)quinazolin-4(3H)-one?

- Answer : The compound is typically synthesized via alkylation of quinazolin-4(3H)-one intermediates with benzimidazole derivatives. For example, alkylation using 3-halo-1-phenylpropan-1-one under basic conditions yields substituted quinazolinones . Alternative routes include coupling benzimidazole moieties with quinazolinone precursors using copper catalysts or one-carbon synthons like DMPA (dimethylphosphoryl azide) . Challenges include long reaction times and the need for metal catalysts, which complicate purification .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

- Answer : X-ray crystallography (via SHELX programs) is critical for resolving its three-dimensional structure, particularly for identifying substituent orientation and hydrogen-bonding interactions . NMR (¹H/¹³C) and FTIR confirm functional groups, while mass spectrometry validates molecular weight. For polymorphic forms, differential scanning calorimetry (DSC) and powder XRD are employed .

Q. What are the primary biological activities reported for this compound?

- Answer : The compound exhibits antimicrobial activity against Staphylococcus aureus (including methicillin-resistant strains) and Bacillus subtilis . Derivatives show anti-inflammatory, anticancer, and anticonvulsant properties, likely due to interactions with cellular targets like kinases or DNA gyrase .

Advanced Research Questions

Q. How can synthetic limitations (e.g., metal catalysts, intermediates) be addressed for scalable production?

- Answer : Green chemistry approaches, such as microwave-assisted synthesis, reduce reaction times. Transition-metal-free protocols using organocatalysts (e.g., L-proline) or photoredox catalysis may mitigate reliance on copper . Flow chemistry systems improve reproducibility and scalability .

Q. What structural modifications enhance antimicrobial efficacy against drug-resistant pathogens?

- Answer : Introducing electron-withdrawing groups (e.g., fluoro, nitro) at the benzimidazole N1 position increases membrane penetration. For example, 2-(6,8-imidoyl-2-oxo-imidazol-3-yl) derivatives show enhanced activity against MRSA . Hybridization with thiadiazole or oxadiazole rings improves target specificity .

Q. How do computational models aid in understanding its mechanism of action?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding to Mycobacterium tuberculosis enoyl-ACP reductase (InhA) with ∆G values ≤ -8.6 kcal/mol, suggesting inhibition of fatty acid biosynthesis . MD simulations assess stability in binding pockets, guiding rational design .

Q. What strategies reconcile contradictory data in biological assays (e.g., varying IC₅₀ values)?

- Answer : Standardized assay conditions (e.g., consistent cell lines, inoculum size) minimize variability. Meta-analyses of structure-activity relationships (SAR) identify substituents with robust activity across studies. Orthogonal assays (e.g., SPR, isothermal titration calorimetry) validate target engagement .

Q. How does polymorphism affect its pharmacological profile?

- Answer : Polymorphic forms (e.g., Form I vs. II) exhibit differences in solubility and bioavailability. Accelerated stability studies (40°C/75% RH) and dissolution testing under biorelevant conditions (FaSSIF/FeSSIF) optimize formulations for in vivo efficacy .

Methodological Considerations

- Synthesis : Prioritize regioselective alkylation using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to minimize byproducts .

- Characterization : Employ SCXRD with SHELXL refinement for unambiguous assignment of tautomeric forms .

- Biological Testing : Use checkerboard assays to evaluate synergy with standard antibiotics (e.g., ciprofloxacin) against resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.